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molecular formula C8H8N2S B1660566 4H-3,1-Benzothiazin-2-amine CAS No. 78959-46-3

4H-3,1-Benzothiazin-2-amine

Cat. No. B1660566
M. Wt: 164.23 g/mol
InChI Key: FGKBJMGTDSEDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420634B2

Procedure details

2-aminobenzylalcohol (2.0 g, 16 mmol) in conc. HCl (10 ml) is heated at 100° C. for 15 minutes in a sealed vial, the resulting precipitate is filtered, washed with diethyl ether to give a white solid which is dissolved in isopropanol (20 ml) and treated with thiourea. The resulting reaction mixture is refluxed for 20 hours then concentrated, and the residue taken up with H2O and basified with 2 N NaOH. The basic solution thus obtained is extracted with CH2Cl2. The organic extracts are combined, washed with H2O, dried over Na2SO4 and then concentrated. The residue is purified by chromatography through silica, eluting with petroleum ether/AcOEt (1:1), and then recrystallised from EtOH to give the desired product as a pale yellow solid, m.p. 132-135° C., with a yield of 64%. 1H-NMR (CDCl3): 3.90 (s, 2H), 5.09 (br s, 2H), 7.00-7.12 (m, 3H) 7.20-7.28 (m, 1H). 165 (M+H+). The compound is more stable as the oxalate salt, m.p. 178-182° C., prepared by precipitation with oxalic acid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.[NH2:10][C:11](N)=[S:12]>Cl.C(O)(C)C>[NH2:10][C:11]1[S:12][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(CO)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The basic solution thus obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with CH2Cl2
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography through silica
WASH
Type
WASH
Details
eluting with petroleum ether/AcOEt (1:1)
CUSTOM
Type
CUSTOM
Details
recrystallised from EtOH

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=C(CS1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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